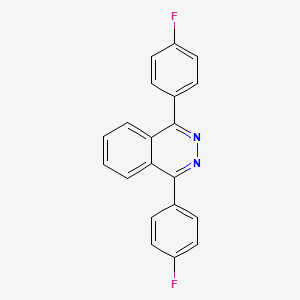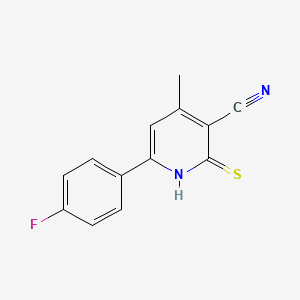
N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide is an organic compound that belongs to the class of piperidine derivatives. This compound is known for its unique structural features, which include a piperidine ring substituted with four methyl groups and a butanamide group. It is used in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide typically involves the reaction of 2,2,6,6-tetramethylpiperidine with butanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: N-oxides
Reduction: Amines or alcohols
Substitution: Substituted amides
Applications De Recherche Scientifique
N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Its effects on cellular processes are mediated through these interactions, leading to changes in cellular function and response.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide, used as a hindered base in organic synthesis.
2,2,6,6-Tetramethyl-4-piperidinol: Another derivative with applications in polymer stabilization and organic synthesis.
N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine: Used in the production of light stabilizers for polymers.
Uniqueness
This compound stands out due to its specific structural features, which confer unique reactivity and stability. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
133011-13-9 |
|---|---|
Formule moléculaire |
C13H26N2O |
Poids moléculaire |
226.36 g/mol |
Nom IUPAC |
N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide |
InChI |
InChI=1S/C13H26N2O/c1-6-7-11(16)14-10-8-12(2,3)15-13(4,5)9-10/h10,15H,6-9H2,1-5H3,(H,14,16) |
Clé InChI |
FPOAGLUXVWZQFE-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1CC(NC(C1)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14279105.png)



![Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14279124.png)

![5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B14279130.png)

![2-{[(3-Ethenyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14279147.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(oxirane)](/img/structure/B14279148.png)
